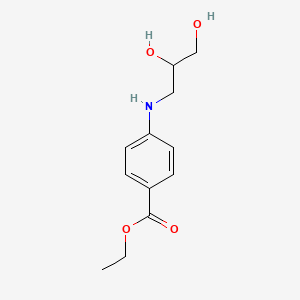

Ethyldihydroxypropyl aminobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

79461-57-7 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 4-(2,3-dihydroxypropylamino)benzoate |

InChI |

InChI=1S/C12H17NO4/c1-2-17-12(16)9-3-5-10(6-4-9)13-7-11(15)8-14/h3-6,11,13-15H,2,7-8H2,1H3 |

InChI Key |

ASCDCPAWHPUGMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (Roxadimate)

Topic: CAS Number: 58882-17-0

Executive Summary

Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (CAS 58882-17-0), commonly known as Roxadimate or Ethyl Dihydroxypropyl PABA , is a specialized ultraviolet (UV) filter belonging to the p-aminobenzoic acid (PABA) derivative class. Historically utilized in cosmetic and pharmaceutical formulations for its efficacy in absorbing UV-B radiation (290–320 nm), this compound represents a structural evolution of benzocaine designed to enhance solubility and reduce cutaneous penetration.

This technical guide provides a comprehensive analysis of Roxadimate’s physicochemical properties, synthesis pathways, photostability mechanisms, and current regulatory status. While once a staple in sun care, recent FDA proposed rules (2019) have recategorized it as requiring further safety data, shifting its role in modern drug development toward specialized applications requiring specific solubility profiles.

Chemical Identity & Physicochemical Profile

Roxadimate is an ethoxylated amine derivative of ethyl 4-aminobenzoate. The introduction of two hydroxypropyl groups at the nitrogen atom significantly alters the molecule's hydrophilicity compared to its parent compound, PABA, while maintaining the conjugated

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate |

| Common Synonyms | Roxadimate; Amerscreen P; Ethyl dihydroxypropyl PABA |

| CAS Number | 58882-17-0 |

| Molecular Formula | C₁₅H₂₃NO₄ |

| Molecular Weight | 281.35 g/mol |

| Appearance | Viscous yellow oil or sticky solid |

| Solubility | Soluble in alcohols, esters, and cosmetic oils; sparingly soluble in water |

| LogP (Octanol/Water) | ~2.4 (Predicted) |

| UV Absorption Max ( | ~310 nm (in ethanol) |

| Molar Extinction Coeff.[1] ( | ~25,000 – 30,000 M⁻¹cm⁻¹ |

Synthesis & Manufacturing

The industrial synthesis of Roxadimate is an atom-economical process involving the N-alkylation of ethyl 4-aminobenzoate (Benzocaine) with propylene oxide. This reaction exploits the nucleophilicity of the aromatic amine to open the epoxide ring, attaching two hydroxypropyl chains.

2.1 Reaction Mechanism

The synthesis proceeds via a double nucleophilic attack. The lone pair on the aniline nitrogen attacks the less hindered carbon of the propylene oxide ring (regioselective ring opening), followed by proton transfer. This step repeats to form the tertiary amine.

2.2 Synthetic Workflow Visualization

Caption: Figure 1. Double N-alkylation of Benzocaine with Propylene Oxide to yield Roxadimate.

2.3 Detailed Protocol (Lab Scale)

-

Reagents: Charge a high-pressure reactor with Ethyl 4-aminobenzoate (1.0 eq) and glacial acetic acid (catalytic amount, 0.05 eq).

-

Addition: Heat the mixture to 90°C. Slowly add Propylene Oxide (2.5 eq) over 2 hours to control the exotherm.

-

Reaction: Raise temperature to 110–120°C and maintain pressure (if using a closed vessel) for 4–6 hours until the secondary amine intermediate is consumed (monitor via TLC or HPLC).

-

Workup: Cool to room temperature. Strip excess propylene oxide under vacuum. Neutralize the catalyst with weak base (NaHCO₃) and wash with water.

-

Purification: The crude viscous oil can be purified via vacuum distillation or column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to remove mono-substituted byproducts.

Mechanism of Action: Photophysics

Roxadimate functions as a chemical filter by absorbing high-energy UV photons and dissipating them as heat.

-

Absorption: The molecule possesses a "push-pull" electronic structure. The electron-donating amine group (push) and the electron-withdrawing ester group (pull) are connected by a benzene ring. This conjugation lowers the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb UV-B radiation (290–320 nm). -

Excitation: Upon photon absorption, an electron is promoted from the ground state (

) to an excited singlet state ( -

Relaxation: The excited molecule undergoes internal conversion (IC) and vibrational relaxation, returning to the ground state while releasing the absorbed energy as harmless thermal energy to the surrounding solvent matrix.

Stability Note: Unlike Avobenzone, Roxadimate is relatively photostable, but the amine group is susceptible to oxidation (N-oxide formation) if not stabilized with antioxidants (e.g., Tocopherol) in formulation.

Applications & Formulation

4.1 Functional Role

-

Primary: UV-B Filter in sunscreens and daily wear cosmetics.

-

Secondary: Photostabilizer for other ingredients; solvent for crystalline UV filters (due to its oily nature).

4.2 Formulation Compatibility

-

Oil Phase: Roxadimate is lipophilic and must be incorporated into the oil phase of emulsions. It is highly compatible with esters like C12-15 Alkyl Benzoate and natural oils.

-

Emulsification: It is stable in non-ionic and anionic systems. Cationic emulsifiers should be avoided due to potential interaction with the tertiary amine.

-

pH Stability: Optimal stability is at pH 5.0–7.0. At high pH (>9), ester hydrolysis may occur; at low pH (<4), protonation of the amine shifts the absorption spectrum (hypsochromic shift), rendering it ineffective as a UV filter.

Safety, Toxicology & Regulatory Status

Current Regulatory Context (Critical for Drug Development): While historically used, Roxadimate is currently in a regulatory "limbo" in the United States.

-

US FDA (2019 Proposed Rule): Roxadimate is listed as a Category III ingredient (insufficient data to support "Generally Recognized As Safe and Effective" or GRASE status). The FDA has requested additional data on systemic absorption (MUsT trials) and dermal carcinogenicity. It is not currently banned, but its use in new OTC reformulations is rare due to this data gap.

-

EU Cosmetics Regulation: Listed in Annex VI as an allowed UV filter (entry 11), but rarely used in modern European formulations due to the availability of more efficient triazine-based filters.

-

Safety Profile:

-

Sensitization: Like many PABA derivatives, Roxadimate carries a risk of contact dermatitis, though the N-substitution reduces this risk compared to PABA.

-

Systemic Toxicity: Low acute oral toxicity (LD50 > 5000 mg/kg in rats).

-

Analytical Protocols

For quality control and stability testing, High-Performance Liquid Chromatography (HPLC) is the standard method.

6.1 HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v) with 0.1% Acetic Acid or Phosphate Buffer (pH 3.0) to suppress amine tailing.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 310 nm.

-

Injection Volume: 10 µL.

6.2 Analytical Workflow

Caption: Figure 2. Standard HPLC-UV workflow for the quantification of Roxadimate in cosmetic formulations.

References

-

FDA Proposed Rule (2019). Sunscreen Drug Products for Over-the-Counter Human Use.[2] Federal Register, 84 FR 6204. Link

-

Shaath, N. A. (2005). The Chemistry of Sunscreens. In: Sunscreens: Regulations and Commercial Development.[3] Taylor & Francis.

-

European Commission. CosIng Database: Ethyl 4-bis(hydroxypropyl)aminobenzoate.Link

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42865, Roxadimate.Link

-

USP (U.S. Pharmacopeia). Roxadimate Reference Standard.Link

Sources

Technical Guide: Solubilization & Stability of Ethyldihydroxypropyl Aminobenzoate (Roxadimate) in Cosmetic Matrices

Executive Summary

Ethyldihydroxypropyl Aminobenzoate (INCI: Ethyl Dihydroxypropyl PABA; USAN: Roxadimate) is a specialized UV-B filter derived from PABA (para-aminobenzoic acid). Unlike its parent compound, Roxadimate possesses a bulky bis(2-hydroxypropyl) amine group, which dramatically alters its solubility profile and physical state.

This guide addresses the critical formulation challenge: ensuring thermodynamic stability of Roxadimate in cosmetic vehicles. While often supplied as a viscous liquid or semi-solid, the molecule exhibits a propensity for phase separation and haze formation in non-optimized solvent systems. This document details the solubility landscape, providing researchers with a validated methodology for solvent selection and stability testing.

Physicochemical Profile & Mechanistic Basis

To predict solubility, we must first understand the solute's molecular architecture. Roxadimate acts as a "polar lipid," bridging the gap between water-soluble actives and waxy UV filters.

| Property | Value | Implication for Formulators |

| Molecular Weight | 281.35 g/mol | Moderate size; diffuses well in emulsions. |

| LogP (Octanol/Water) | ~2.32 (Est.) | Moderately Lipophilic. Soluble in esters/alcohols; insoluble in water. |

| Physical State | Viscous Liquid / Waxy Solid | Prone to supercooling. Handling requires warming (40–50°C) to ensure homogeneity before weighing. |

| Key Functional Groups | Ester, Tertiary Amine, Hydroxyls | Dual Nature: The ethyl ester tail drives oil solubility; the hydroxyl groups allow H-bonding with polar solvents like glycols. |

Molecular Interaction Logic

The solubility of Roxadimate is governed by Hansen Solubility Parameters (HSP) . The molecule requires solvents that can accommodate its aromatic core (dispersive forces) while engaging the hydroxyl groups (hydrogen bonding).

-

High Compatibility: Solvents with moderate polarity and aromatic character (e.g., Benzoates).

-

Low Compatibility: Highly non-polar aliphatics (e.g., Mineral Oil) or highly polar protics (e.g., Water).

Solubility Landscape in Cosmetic Solvents

The following data categorizes solvents based on their thermodynamic affinity for Roxadimate.

Primary Solvents (The "Gold Standard")

These solvents are required to suppress crystallization and ensure a clear, single-phase oil phase.

| Solvent Class | Representative Ingredient | Solubility Rating | Technical Notes |

| Aromatic Esters | C12-15 Alkyl Benzoate | Excellent (>20%) | The "Like Dissolves Like" principle applies. The benzoate moiety interacts with the PABA core, preventing stacking/crystallization. |

| Short-Chain Alcohols | Ethanol (Denat.) | High (>15%) | Excellent solvent due to H-bonding with the solute's hydroxyls. Caution: Rapid evaporation can leave Roxadimate as a sticky residue. |

| Polar Oils | Caprylic/Capric Triglyceride | Good (10-15%) | Standard carrier. May require a co-solvent (like C12-15 Alkyl Benzoate) at high loads (>5%) to prevent low-temperature turbidity. |

Secondary Solvents & Diluents

Used to adjust rheology or cost, but cannot support high concentrations of Roxadimate alone.

| Solvent Class | Representative Ingredient | Solubility Rating | Technical Notes |

| Glycols | Propylene Glycol / Butylene Glycol | Moderate | Soluble due to -OH interactions, but high viscosity can impede processing. Best used as a co-solvent. |

| Hydrocarbons | Mineral Oil / Isododecane | Low/Poor | Risk Zone. The lack of polarity leads to phase separation. Requires a coupling agent (e.g., Isopropyl Myristate). |

| Silicones | Dimethicone (low viscosity) | Poor | Insoluble. Requires an emulsifier or specialized silicone-hybrid solvent (e.g., Phenyl Trimethicone) to integrate. |

Visualization: Molecular Interaction & Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on molecular interactions.

Figure 1: Mechanistic basis for solvent selection. C12-15 Alkyl Benzoate targets the aromatic core, while alcohols target the hydroxyl groups.

Experimental Protocols

To validate the solubility of Roxadimate in a specific cosmetic base, do not rely on theoretical values. Use this self-validating "Shake-Flask" protocol.

Protocol A: Saturation Limit Determination (OECD 105 Adapted)

Objective: Determine the maximum stable concentration of Roxadimate in a solvent at 25°C.

-

Preparation:

-

Weigh 5.0g of the target solvent (e.g., C12-15 Alkyl Benzoate) into a clear glass vial.

-

Add Roxadimate in 0.5g increments.[1]

-

-

Processing:

-

After each addition, cap and vortex for 2 minutes.

-

If the solution is clear, add more.

-

If hazy or viscous droplets persist, heat to 50°C to force dissolution, then cool to 25°C.

-

-

Equilibration:

-

Place vials in a shaker bath at 25°C for 24 hours.

-

-

Observation:

-

Pass: Solution remains crystal clear.

-

Fail: Turbidity, phase separation (oil droplets), or crystals at the bottom.

-

-

Calculation:

-

Saturation % = (Mass of Solute / Total Mass) × 100.

-

Protocol B: Freeze-Thaw Stability (Stress Test)

Objective: Ensure the formulation will not crystallize during shipping/storage.

-

Sample: Prepare the final oil phase composition.

-

Cycle:

-

24 hours at -10°C (Freezer).

-

24 hours at 25°C (Room Temp).

-

Repeat for 3 cycles.

-

-

Validation:

-

Shine a laser pointer through the liquid.

-

Tyndall Effect: If the beam is visible (scattering), micro-crystals or phase separation has occurred. The solvent system is insufficient.

-

Regulatory & Safety Context

While solubility is a physical parameter, it dictates the maximum usable concentration, which must align with regulatory limits.

-

EU (CosIng): Allowed as a UV filter.[2]

-

US (FDA): Listed as Roxadimate. Generally recognized as safe and effective (GRASE) Category I in historical monographs, though status evolves.

-

Usage Limits: Typically formulated between 2% - 5%.

-

Note: At 5%, a robust solvent system (e.g., at least 10% C12-15 Alkyl Benzoate) is recommended to maintain a safety margin against crystallization.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42865, Roxadimate. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of PABA Derivatives as Used in Cosmetics. Washington, DC. Retrieved from [Link]

-

European Commission. CosIng - Cosmetic Ingredient Database: Ethyl Dihydroxypropyl PABA. Retrieved from [Link]

-

MakingCosmetics Inc. C12-15 Alkyl Benzoate Safety Data Sheet & Solubility Profile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC-UV Quantification of Ethyldihydroxypropyl Aminobenzoate (Roxadimate)

This Application Note provides a comprehensive, validated protocol for the quantification of Ethyldihydroxypropyl Aminobenzoate (Roxadimate) in sunscreen formulations and cosmetic matrices.

Introduction & Scientific Rationale

This compound (Roxadimate) is a specialized UV-B filter derived from p-aminobenzoic acid (PABA).[1] Unlike traditional PABA, its ethoxylated structure reduces skin irritation potential while maintaining strong UV absorbance. Accurate quantification is critical for regulatory compliance (FDA/EU limits) and ensuring the labeled Sun Protection Factor (SPF).[1]

Mechanistic Insight: Why this Method Works

-

Chromatographic Logic: Roxadimate has a LogP of approximately 2.4, making it moderately lipophilic.[1] A C18 stationary phase provides sufficient hydrophobic interaction for retention without requiring excessive organic solvent strength.[1]

-

Detection Physics: The molecule exhibits a strong

transition characteristic of the aminobenzoate chromophore. We utilize 310 nm as the detection wavelength to maximize sensitivity and minimize interference from formulation excipients (which typically absorb <280 nm).[1] -

Matrix Management: Sunscreen matrices are complex emulsions (lipids, emulsifiers, water).[1] The protocol below uses a "Solvent-Crash" extraction technique to precipitate thickeners while solubilizing the active UV filter.

Experimental Protocol

Instrumentation & Reagents

| Component | Specification |

| HPLC System | Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump) |

| Detector | UV-Vis or PDA Detector (set to 310 nm) |

| Column | C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna) |

| Solvents | Methanol (HPLC Grade), Water (Milli-Q), Acetic Acid (Glacial) |

| Standards | This compound Reference Standard (>99.0% purity) |

Chromatographic Conditions

-

Mobile Phase A: Water + 0.1% Acetic Acid (v/v)[1]

-

Mobile Phase B: Methanol + 0.1% Acetic Acid (v/v)[1]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Run Time: 15 minutes (Isocratic) or 20 minutes (Gradient)

Recommended Isocratic Mode (Robustness):

-

Ratio: 85% Methanol : 15% Water[1]

-

Note: If analyzing multiple UV filters simultaneously, use the gradient profile in Table 1.

Preparation of Standards

-

Stock Solution (1000 µg/mL): Weigh 50 mg of Roxadimate standard into a 50 mL volumetric flask. Dissolve in Methanol and sonicate for 5 minutes. Dilute to volume.

-

Working Standards: Dilute Stock Solution with Mobile Phase B to create a calibration series:

Sample Preparation (Complex Matrix)

The following "Solvent-Crash" extraction ensures >98% recovery from viscous lotions.

-

Weighing: Accurately weigh 0.2 g of sunscreen sample into a 50 mL centrifuge tube.

-

Dispersion: Add 5 mL of Tetrahydrofuran (THF) . Vortex vigorously for 1 minute to break the emulsion.

-

Extraction: Add 20 mL of Methanol . Sonicate for 15 minutes (maintain temp <40°C).

-

Precipitation: Dilute to 50 mL with Methanol. Mix well. The high organic content precipitates water-soluble thickeners (Carbomers/Xanthan gum).[1]

-

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation & Logic

Linearity & Range

The method demonstrates linearity from 10 µg/mL to 400 µg/mL (

System Suitability Criteria

-

Tailing Factor (

): -

Theoretical Plates (

): > 5000.[1] -

RSD of Retention Time: < 0.5% (n=6 injections).[1]

Specificity (Interference Check)

Roxadimate elutes distinctively. Common interfering UV filters (like Octocrylene or Avobenzone) are significantly more lipophilic and will elute after Roxadimate in this reversed-phase system.[1]

Visualization of Workflow

The following diagram illustrates the logical flow of the sample preparation and analysis, highlighting the critical control points (CCPs) for data integrity.

Caption: Figure 1: Optimized "Solvent-Crash" extraction workflow ensuring complete recovery of Roxadimate from lipid-rich cosmetic matrices.

Data Analysis & Calculations

Calculate the concentration of Roxadimate in the sample using the following formula:

Where:

- = Peak Area of Sample[1]

- = Peak Area of Standard[1]

- = Concentration of Standard (µg/mL)[1]

- = Total Volume of Sample Solution (mL)

- = Dilution Factor[1]

- = Weight of Sample (g)[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Split Peaks | Solvent Mismatch | Ensure sample diluent matches mobile phase (use 85% MeOH). |

| Low Recovery | Incomplete Extraction | Increase sonication time or use THF during dispersion step. |

| Drifting Baseline | Column Contamination | Wash column with 100% Methanol for 30 mins between batches.[1] |

References

-

Salvador, A., & Chisvert, A. (2005).[1] Analysis of Cosmetic Products. Elsevier Science. (General reference for cosmetic extraction methodologies).

-

U.S. Food and Drug Administration (FDA). (2019).[1] Sunscreen Drug Products for Over-the-Counter Human Use.[1]

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

PubChem. (2023).[1] this compound (Roxadimate) Compound Summary. National Library of Medicine.

Sources

Application Note: A Comprehensive Protocol for the Photostability Testing of Ethyldihydroxypropyl Aminobenzoate

Abstract

This application note provides a detailed, authoritative protocol for assessing the photostability of Ethyldihydroxypropyl aminobenzoate, an active pharmaceutical ingredient (API) and UV-absorbing agent. The methodology is grounded in the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Active Substances and Medicinal Products"[1]. The guide covers the entire workflow, from sample preparation and controlled light exposure to the development and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification of the parent compound and its photodegradation products. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and regulatory submission of products containing this API.

Introduction: The Rationale for Photostability Testing

This compound belongs to the aminobenzoate class of compounds, which are known for their ability to absorb ultraviolet (UV) radiation. This property makes them valuable as active ingredients in sunscreen formulations and as potential APIs in dermatological products. However, the very act of absorbing high-energy photons can induce photochemical degradation, potentially leading to a loss of efficacy, the formation of unwanted impurities, and changes in the physical properties of the product, such as color and odor[2].

Therefore, photostability testing is a mandatory part of the stress testing battery for such compounds[2][3]. It serves to:

-

Elucidate the intrinsic photochemical properties of the API.

-

Identify potential photodegradation products.

-

Inform the development of stable formulations.

-

Guide the selection of appropriate, light-protective packaging.[4]

-

Provide data for regulatory submissions to agencies like the FDA.[2]

This protocol is designed to be a self-validating system, incorporating necessary controls and scientifically sound analytical procedures to ensure the generation of trustworthy and reproducible data.

Regulatory Framework: ICH Q1B Guideline

The foundational standard for photostability testing is the ICH Q1B guideline[1][3]. This protocol adheres to its recommendations to ensure that the data generated is suitable for global regulatory submissions. The core requirement is the exposure of the test material to a minimum specified amount of light energy from both visible and UV sources.

Table 1: ICH Q1B Minimum Light Exposure Requirements

| Light Source | Minimum Exposure Level |

|---|---|

| Cool White Fluorescent Lamp (Visible) | ≥ 1.2 million lux hours |

| Near Ultraviolet (UV-A) Lamp | ≥ 200 watt hours per square meter (W·h/m²) |

Source: ICH Harmonised Tripartite Guideline Q1B[1][4]

The guideline recommends a systematic approach, starting with the active substance itself. If unacceptable changes are observed, testing should progress to the drug product in its immediate and then marketing packaging to demonstrate that the packaging provides adequate protection[1][5].

Overall Photostability Workflow

The entire process, from sample preparation to final analysis, follows a logical sequence designed to isolate the effects of light from other environmental factors like heat.

Caption: Overall workflow for ICH Q1B photostability testing.

Materials and Equipment

4.1 Reagents and Consumables

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Glacial Acetic Acid (Analytical grade)

-

Deionized water (≥18 MΩ·cm)

-

Chemically inert, transparent sample containers (e.g., quartz or borosilicate glass petri dishes/vials)

-

Aluminum foil

-

Syringe filters (0.45 µm, PTFE or nylon)

4.2 Equipment

-

ICH-compliant photostability chamber equipped with calibrated cool white fluorescent and near-UV lamps and a lux/irradiance meter.[1][5]

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode-Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Vortex mixer and sonicator

Experimental Protocol: Step-by-Step Methodology

This protocol details the testing of the pure API (drug substance).

5.1 Sample Preparation

-

Solid-State Sample: Place the this compound powder in a chemically inert, transparent glass dish. Spread the material to create a thin layer of uniform thickness, not exceeding 3 mm. This ensures maximal and consistent exposure to the light source.[5]

-

Solution-State Sample: Prepare a 1.0 mg/mL solution of the API in a suitable inert solvent (e.g., a 50:50 mixture of acetonitrile and water). Transfer the solution to a transparent, inert container (e.g., quartz vial). The choice of solvent should be justified; it must dissolve the API without causing degradation on its own.

-

Dark Control: Prepare a corresponding solid-state and/or solution sample as described above. Wrap these containers completely in aluminum foil to protect them from light. These dark controls will be placed in the photostability chamber alongside the test samples to distinguish between thermal degradation and photodegradation.[1][5]

5.2 Photostability Exposure

-

Place the prepared light-exposed samples and dark controls into the ICH-compliant photostability chamber.

-

Position the samples to ensure direct and uniform exposure to the light sources.

-

Initiate the exposure program according to ICH Q1B, Option 2.[1] This involves sequential or simultaneous exposure to:

-

A cool white fluorescent lamp providing an overall illumination of not less than 1.2 million lux hours.

-

A near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm, providing an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]

-

-

Monitor and control the temperature inside the chamber to minimize the contribution of thermal degradation.

Analytical Methodology: Stability-Indicating HPLC

A validated, stability-indicating analytical method is crucial for separating the parent API from any potential photodegradation products. This ensures that the decrease in the API concentration is accurately measured.[6] An RP-HPLC method is well-suited for aminobenzoate derivatives.[7][8][9]

Caption: Workflow for the stability-indicating HPLC analysis.

6.1 HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for aminobenzoate derivatives.[6][9] |

| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH adjusted to 4.5 with Acetic Acid | Buffering controls the ionization state of the analyte, ensuring reproducible retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Elution | Isocratic: 60:40 (A:B) | A simple starting point; a gradient may be required if degradants have very different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |

| Detection | UV at 254 nm | Aromatic compounds like aminobenzoates typically have strong absorbance in this region.[6] |

| Injection Vol. | 10 µL |

6.2 Method Validation Context While a full validation is beyond the scope of this note, the chosen method must be demonstrated to be "stability-indicating." This is typically confirmed during forced degradation studies (which includes photostability), where the method must show specificity. Specificity is the ability to resolve the main API peak from all degradation product peaks and from any components of the matrix.

Data Analysis and Interpretation

Upon completion of the analysis, the data should be processed to evaluate the extent of degradation.

-

Visual Examination: Record any changes in the physical appearance (e.g., color, clarity of solution) of the samples compared to the dark control and the initial sample.[5]

-

Assay of API: Calculate the percentage of this compound remaining relative to the initial (T0) sample.

-

Quantification of Degradants: Identify and quantify any significant degradation products. Report their levels as a percentage of the total peak area.

-

Mass Balance: A good stability-indicating method should account for all the material. The sum of the assay of the main peak and the peak areas of all degradation products should ideally be between 98-102% of the initial value, demonstrating that all major degradants are being detected.

Table 2: Example Data Summary for Photostability of this compound (Solid State)

| Sample ID | Exposure Condition | Assay (%) | Individual Unk. Impurity (%) | Total Impurities (%) | Appearance |

|---|---|---|---|---|---|

| T0 | Initial | 99.8 | < 0.05 | 0.2 | White Powder |

| Dark Control | Dark, End of Study | 99.7 | < 0.05 | 0.3 | White Powder |

| Light Exposed | ICH Q1B Conditions | 95.2 | RRT 0.85: 1.8%RRT 1.15: 0.9% | 4.6 | Pale Yellow Powder |

Interpretation: In the hypothetical data above, the dark control shows negligible change, indicating the API is thermally stable under the test conditions. The light-exposed sample shows a 4.6% decrease in assay and the formation of two major degradation products, along with a change in color. This would classify the substance as photolabile. "Acceptable change" is defined by the applicant and justified based on the product's specifications and safety data.[5]

References

-

ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Q-Lab. Understanding ICH Photostability Testing. [Link]

-

Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

-

SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. certified-laboratories.com [certified-laboratories.com]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 5. ikev.org [ikev.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Franz diffusion cell setup for Ethyldihydroxypropyl aminobenzoate skin permeation

Application Note: AN-IVPT-088 Protocol for In Vitro Permeation Testing (IVPT) of Ethyldihydroxypropyl Aminobenzoate (Roxadimate) Using Franz Diffusion Cells

Abstract & Scope

This application note details the methodological framework for assessing the skin permeation kinetics of This compound (Roxadimate; CAS 58882-17-0), a UV-B absorbing sunscreen agent. Unlike hydrophilic small molecules, Roxadimate presents moderate lipophilicity (LogP ~2.4), necessitating specific "sink condition" strategies to prevent receptor fluid saturation. This guide covers membrane preparation, receptor fluid selection, Franz cell operation, and HPLC quantification, adhering to OECD Test Guideline 428 and FDA SUPAC-SS principles.

Target Audience: Formulation Scientists, ADME Researchers, and Quality Control Analysts.

Physicochemical Profile & Pre-Formulation

Before initiating IVPT, the physicochemical properties of the permeant must dictate the experimental design.

| Parameter | Value | Implications for IVPT |

| Molecular Weight | 281.35 g/mol | Low MW facilitates rapid stratum corneum partitioning. |

| LogP (Octanol/Water) | ~2.4 | Moderately lipophilic. Requires organic modifiers in receptor fluid. |

| Water Solubility | Low (< 1 mg/mL) | Critical: Pure PBS will fail to maintain sink conditions. |

| pKa | ~2.3 (Amine) | Ionization state is pH-dependent; maintain pH 7.4 to mimic physiological conditions. |

| UV Max ( | ~310 nm | Detection wavelength for HPLC-UV. |

Experimental Configuration (Hardware)

Franz Diffusion Cell Specifications

-

Type: Vertical Static Diffusion Cell (VDC).

-

Orifice Area:

(standard 9 mm diameter) or -

Receptor Volume: 5–12 mL (Exact volume must be calibrated gravimetrically for each cell).

-

Temperature Control: Water jacketed or dry-block heater set to maintain 32°C ± 1°C at the membrane surface (skin surface temperature).

-

Stirring: Magnetic stir bar at 600 RPM (sufficient to minimize the stagnant diffusion layer without damaging the membrane).

Protocol Phase 1: Membrane Preparation

Selection: Porcine ear skin is the preferred non-human model due to its histological similarity to human skin (stratum corneum thickness ~21-26 µm).

Workflow:

-

Harvesting: Obtain fresh porcine ears from a local abattoir immediately post-slaughter. Wash with cold water.

-

Dermatomization:

-

Remove full-thickness skin from the outer ear region (avoiding cartilage).

-

Use a dermatome (e.g., Padgett or Zimmer) to slice skin to a thickness of 500–700 µm . This includes the epidermis and a portion of the dermis.[1]

-

-

Storage: If not used immediately, wrap in aluminum foil (stratum corneum side up) and freeze at -20°C for up to 3 months.

-

Thawing: Thaw in PBS (pH 7.4) at room temperature for 1 hour prior to mounting.

Protocol Phase 2: Receptor Fluid & Sink Conditions

The Critical Challenge:

Roxadimate has low aqueous solubility. If the concentration in the receptor fluid exceeds 10% of its saturation solubility (

Receptor Fluid Selection Logic: For Roxadimate (LogP 2.4), a hydro-alcoholic medium is required.

-

Recommended Medium: Phosphate Buffered Saline (PBS, pH 7.[2]4) + Ethanol (50:50 v/v).

-

Why? Ethanol increases the solubility of the lipophilic ester, ensuring

throughout the experiment. -

Alternative: PBS + 4% Bovine Serum Albumin (BSA) (Biologically relevant but analytically complex).

-

Validation Step:

Before the run, dissolve Roxadimate in the chosen receptor fluid to determine saturation solubility (

Figure 1: Decision logic for maintaining sink conditions during IVPT.

Protocol Phase 3: The Permeation Run

Step-by-Step Execution

-

System Equilibration:

-

Integrity Testing (TEWL or Electrical Resistance):

-

Measure Electrical Resistance (ER) across the skin.

-

Acceptance Criteria: Pig skin ER > 1 k

(or TEWL < 15 g/m²/h) indicates an intact barrier. Discard damaged cells.

-

-

Dosing (Finite Dose):

-

Apply the formulation (e.g., sunscreen cream) at 10 mg/cm² (standard screening) or 2 mg/cm² (clinical mimic).

-

Spread evenly using a glass rod.

-

Occlusion: Leave open (non-occluded) to mimic sunscreen application, unless testing specific patch formulations.

-

-

Sampling Schedule:

-

Time Points: 0, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Volume: Withdraw 200–500 µL from the sampling arm.

-

Replacement: Immediately replace with an equal volume of fresh, pre-warmed (32°C) receptor fluid to maintain constant volume.

-

Protocol Phase 4: Analytical Quantification (HPLC-UV)

Method ID: HPLC-ROX-01

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol : Water (80:20 v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10–20 µL |

| Detection | UV-Vis / PDA at 310 nm |

| Run Time | ~8–10 minutes (Retention time typically ~4-6 min) |

| Linearity Range | 0.1 µg/mL – 50 µg/mL ( |

Sample Prep:

-

Filter receptor samples through a 0.45 µm PTFE syringe filter prior to injection.

-

No extraction is usually required if the receptor fluid (PBS/EtOH) is compatible with the mobile phase.

Data Analysis & Calculations

Cumulative Amount Permeated ( )

Calculate the cumulative amount of Roxadimate permeated at each time point, correcting for sample removal:

-

: Cumulative amount (µg) at time

- : Volume of receptor cell (mL).

-

: Concentration at time

- : Sample volume removed (mL).

Flux ( )

Plot

-

: Steady-state flux (

-

: Diffusion area (

Figure 2: End-to-end experimental workflow for Roxadimate permeation testing.

Troubleshooting & Critical Control Points

-

Bubble Trap: Air bubbles under the membrane are the #1 cause of high variability.

-

Fix: Invert the cell or tilt the sampling arm during filling to dislodge bubbles.

-

-

Evaporation: Ethanol in the receptor fluid can evaporate over 24h.

-

Fix: Seal the sampling arm with Parafilm.[3]

-

-

Low Recovery: If mass balance < 90% (amount in donor + skin + receptor

initial dose).-

Fix: Perform a skin extraction (mince skin in Methanol) to quantify Roxadimate retained in the tissue (depot effect).

-

References

-

OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method.[7][8] OECD Guidelines for the Testing of Chemicals.[9] Link

-

U.S. FDA. (1997). Guidance for Industry: SUPAC-SS: Nonsterile Semisolid Dosage Forms.Link

-

Ng, S. F., et al. (2010).[10] Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech.[10] Link

-

PubChem. (n.d.). Roxadimate (Compound Summary).[11] National Library of Medicine. Link

-

PermeGear. (n.d.). Diffusion Testing Fundamentals.[3][7]Link

Sources

- 1. Skin absorption - OECD 428 - YesWeLab. [yeswelab.fr]

- 2. permegear.com [permegear.com]

- 3. alterlab.co.id [alterlab.co.id]

- 4. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. norlab.com [norlab.com]

- 6. youtube.com [youtube.com]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Roxadimate | C15H23NO4 | CID 42865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the Formulation and Evaluation of Ethyldihydroxypropyl Aminobenzoate for Broad-Spectrum UV Protection

Abstract

The development of effective broad-spectrum sunscreens is a cornerstone of dermatological science and public health, aimed at mitigating the deleterious effects of both UVA and UVB radiation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of Ethyldihydroxypropyl Aminobenzoate (CAS 58882-17-0), a UV absorber belonging to the aminobenzoate class.[3] While aminobenzoic acid and its derivatives were among the earliest compounds used in sunscreens, many have been supplanted by newer filters with improved photostability and safety profiles.[1][4] This guide, therefore, establishes a rigorous framework for re-evaluating and formulating with less characterized filters like this compound. We present detailed protocols for physicochemical characterization, formulation strategies, and standardized in vitro and in vivo methodologies to validate broad-spectrum efficacy, photostability, and overall performance in accordance with modern regulatory standards.[5][6][7]

Introduction: The Imperative for Broad-Spectrum Protection

Ultraviolet (UV) radiation is a primary environmental factor contributing to skin damage, including erythema (sunburn), premature aging (photoaging), and carcinogenesis.[1][2] The UV spectrum is principally divided into UVB (290-320 nm), which is the primary cause of sunburn, and UVA (320-400 nm), which penetrates deeper into the dermis, leading to long-term damage.[1] Consequently, modern sunscreens must provide "broad-spectrum" protection, effectively attenuating radiation across both ranges.[8][9]

The efficacy of a sunscreen is determined by its active ingredients—UV filters—which function by absorbing, scattering, or reflecting UV radiation.[10] These are categorized as either organic (chemical) filters, which absorb UV energy and release it as heat, or inorganic (physical) filters like titanium dioxide and zinc oxide.[1][11] this compound is an organic filter from the p-aminobenzoic acid (PABA) family.[3] The parent compound, PABA, while an effective UVB absorber, has raised concerns regarding its photostability and potential for skin sensitization, leading to a decline in its use.[1][4]

This application note provides the necessary scientific framework to thoroughly characterize this compound and formulate it into a stable and effective broad-spectrum sunscreen. The protocols outlined herein are designed to be self-validating systems, guiding the researcher from initial characterization to final efficacy validation.

Section 1: Physicochemical and Photochemical Characterization

Before formulation, a comprehensive understanding of the UV filter's intrinsic properties is critical. This data informs solubility parameters, potential for photodegradation, and its absorbance profile.

Rationale for Characterization

The selection of solvents, potential for combination with other UV filters, and prediction of performance are all predicated on fundamental physicochemical data. The UV absorbance spectrum dictates the filter's role (UVA, UVB, or broad-spectrum), while photostability is paramount for ensuring protection does not diminish upon sun exposure.[12][13]

Protocol 1: Determination of UV Absorbance Spectrum and Molar Absorptivity

Objective: To determine the wavelength of maximum absorbance (λ-max) and the molar absorptivity coefficient (ε) of this compound.

Methodology:

-

Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., Ethanol or Isopropyl Myristate) to create a 100 µg/mL stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µg/mL) using the same solvent.

-

Spectrophotometric Analysis:

-

Calibrate a dual-beam UV-Vis spectrophotometer using the solvent as a blank.

-

Measure the absorbance of each dilution across the UV spectrum (290-400 nm).

-

Identify the λ-max from the spectral scan of the most concentrated solution.

-

-

Calculation of Molar Absorptivity:

-

Using the absorbance values at λ-max, create a calibration curve by plotting absorbance vs. concentration.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is molar concentration, and 'l' is the path length (typically 1 cm). The slope of the calibration curve will be εl.

-

| Parameter | Description | Typical Units |

| λ-max | Wavelength of Maximum Absorbance | nm |

| ε | Molar Absorptivity Coefficient | L mol⁻¹ cm⁻¹ |

| Solubility | Concentration at saturation in various cosmetic emollients | g/100g |

Section 2: Formulation Principles with this compound

Creating an effective sunscreen is more complex than simply dissolving a UV filter in a base.[14] The formulation strategy must ensure the filter's stability, create a uniform film on the skin, and potentially combine multiple filters for synergistic broad-spectrum coverage.[15]

Causality in Formulation Choices

-

Solvent Selection: The choice of emollient is critical for dissolving the UV filter and ensuring it remains solubilized throughout the product's shelf life. Incompatibility can lead to crystallization and a drastic loss of efficacy.

-

Filter Combinations: Combining different UV filters is a common strategy to achieve high Sun Protection Factor (SPF) and broad-spectrum protection.[14] For instance, a primary UVB absorber like this compound should be combined with a dedicated UVA filter (e.g., Avobenzone, Zinc Oxide) to cover the full spectrum.[14][15]

-

Photostabilizers & Antioxidants: Some UV filters, particularly UVA absorbers like Avobenzone, are notoriously photounstable.[12] They can be stabilized by other filters (e.g., Octocrylene) or specific photostabilizing ingredients. Antioxidants like Vitamin E can also help quench reactive oxygen species generated during UV exposure.

-

Film Formers: For a sunscreen to be effective, it must form an even, durable film on the skin. Film-forming polymers are added to improve the substantivity and water resistance of the final product.[15]

Diagram: Broad-Spectrum Formulation Strategy

This diagram illustrates the logical relationship between components in a high-efficacy sunscreen formulation.

Sources

- 1. Sunscreens: Mechanisms and Safety in Depth - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. researchgate.net [researchgate.net]

- 3. parchem.com [parchem.com]

- 4. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. In Vivo Sunscreen Testing & SPF Determination | Eurofins CRL [eurofinsus.com]

- 7. coslaw.eu [coslaw.eu]

- 8. skindulge.in [skindulge.in]

- 9. packagingdigest.com [packagingdigest.com]

- 10. droracle.ai [droracle.ai]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. grandingredients.com [grandingredients.com]

- 13. Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup by HELIOSCREEN via Cosmetics & Toiletries – Cosmetics Testing News [news.skinobs.com]

- 14. ulprospector.com [ulprospector.com]

- 15. scconline.org [scconline.org]

Application Note: Analytical Method Development for Roxadimate in Cosmetic Matrices

Executive Summary

Roxadimate (Isoamyl p-methoxycinnamate) is a lipophilic UV-B filter widely used in European and Asian cosmetic markets but remains unapproved as a GRASE (Generally Recognized As Safe and Effective) active ingredient in the United States. Its analysis in cosmetic matrices is complicated by the high lipid content of formulations (creams, lotions) and its susceptibility to trans-cis photoisomerization.

This guide provides a rigorous, field-proven protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD). It emphasizes "self-validating" workflows where system suitability and spectral purity checks are embedded into the routine analysis to ensure data integrity.

Regulatory & Chemical Context[1][2][3][4][5][6]

Understanding the regulatory landscape is the first step in method development, as it dictates the required Limit of Quantitation (LOQ) and dynamic range.

| Parameter | Specification | Notes |

| Chemical Name | Isoamyl p-methoxycinnamate | |

| CAS Number | 71617-10-2 | |

| Molecular Weight | 248.32 g/mol | |

| Log P | ~4.3 | Highly lipophilic; requires organic extraction. |

| EU Limit | Max 10% (w/w) | Regulation (EC) No 1223/2009, Annex VI [1]. |

| US Status | Not Approved (Non-GRASE) | Not listed in the final FDA OTC Monograph for sunscreens [2].[1] |

| Key Stability Issue | Photoisomerization | UV exposure converts trans-Roxadimate to cis-Roxadimate. |

Expert Insight: Because Roxadimate is not GRASE in the US, products containing it are often flagged as unapproved new drugs. Analytical methods must be robust enough to detect it as an adulterant in "mineral-only" sunscreens or quantify it for QC in permitted markets.

Method Development Strategy

Detector Selection: Why DAD?

While Mass Spectrometry (LC-MS) offers high sensitivity, HPLC-DAD (Diode Array Detector) is the preferred technique for routine QC of UV filters for three reasons:

-

High Concentration: UV filters are active ingredients present at % levels (1-10%), making MS sensitivity unnecessary and prone to saturation.

-

Spectral Confirmation: DAD allows for peak purity assessment (comparing spectra at upslope, apex, and downslope) to ensure no matrix interference.

-

Isomer Tracking: The cis and trans isomers have distinct absorption maxima.[2] DAD can track the formation of the cis isomer during stability testing.

Column Selection

A standard C18 column is often sufficient, but a Phenyl-Hexyl column is superior for cinnamate derivatives. The

Experimental Protocol: Sample Preparation

The cosmetic matrix (emulsions, waxes, oils) is the primary source of analytical error. A simple "dilute and shoot" approach will fail due to column clogging and poor recovery.

Workflow Visualization

Figure 1: Optimized sample preparation workflow for extracting lipophilic UV filters from complex cosmetic emulsions.

Step-by-Step Procedure

-

Weighing: Accurately weigh 0.200 g of the cosmetic cream/lotion into a 50 mL polypropylene centrifuge tube.

-

Solvent Addition: Add 10.0 mL of Tetrahydrofuran (THF) / Methanol (50:50 v/v).

-

Why THF? THF is excellent at dissolving the waxy/fatty components of the cream, breaking the emulsion that encapsulates the active ingredient.

-

-

Mechanical Dispersion: Vortex vigorously for 2 minutes until the sample is fully dispersed.

-

Extraction: Sonicate for 20 minutes at 40°C.

-

Dilution: Fill to the 50 mL mark with Methanol . Invert 20 times to mix.

-

Why Methanol? Adding methanol precipitates the heavy waxes and polymers dissolved by the THF, cleaning up the sample before injection.

-

-

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial. (Nylon filters may bind proteins or actives; PTFE is chemically inert).

Experimental Protocol: Instrumental Analysis

HPLC-DAD Parameters

| Parameter | Setting | Rationale |

| Instrument | HPLC with DAD (e.g., Agilent 1260/Waters Alliance) | |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for aromatic cinnamates. |

| Mobile Phase A | Water + 0.1% Acetic Acid | Acid suppresses ionization of free acids, sharpening peaks. |

| Mobile Phase B | Acetonitrile | Lower viscosity and UV cutoff than Methanol. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and reproducibility. |

| Injection Volume | 10 µL | |

| Detection | 310 nm (Quant), 200-400 nm (Scan) | 310 nm is the |

Gradient Program

-

0.0 min: 60% B

-

10.0 min: 95% B (Linear ramp)

-

12.0 min: 95% B (Hold to wash lipids)

-

12.1 min: 60% B

-

15.0 min: 60% B (Re-equilibration)

Self-Validating System Suitability Criteria: Before running samples, inject a standard 5 times. The system must pass:

-

RSD of Area: < 2.0%

-

Tailing Factor: 0.8 – 1.2

-

Resolution: > 2.0 between Roxadimate and nearest peak (often Octocrylene or Avobenzone).

Method Validation & Quality Control

To ensure trustworthiness (E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

Prepare calibration standards in Methanol at 5 levels: 20, 50, 100, 150, and 200 µg/mL.

-

Acceptance:

. -

Zero Intercept: The y-intercept should be statistically insignificant (within 2% of the 100% response).

Accuracy (Recovery)

Spike a "blank" cosmetic base (placebo) with Roxadimate at 80%, 100%, and 120% of the target concentration.

-

Target: 98.0% – 102.0% recovery.

-

Expert Note: If recovery is low (<90%), increase the THF ratio in the extraction step or extend sonication time.

Specificity (Interference Check)

Inject the blank matrix and individual standards of other common UV filters (Avobenzone, Octocrylene, Octisalate).

-

Requirement: No peaks should elute at the retention time of Roxadimate (approx. 8-9 min in this gradient). Use the DAD Peak Purity tool to confirm the Roxadimate peak in samples is spectrally homogeneous.

Advanced Topic: Stability & Photoisomerization

Roxadimate exists primarily as the trans-isomer. Upon exposure to UV light (in the bottle if clear, or on skin), it partially converts to the cis-isomer.

Analytical Implication:

-

The cis-isomer typically elutes earlier than the trans-isomer on C18/Phenyl columns.

-

The absorption spectrum of the cis-isomer is hypsochromically shifted (blue-shifted) and has a lower extinction coefficient [3].

-

Protocol: If a small peak appears immediately preceding the main peak in stability samples, check its UV spectrum. If it matches the Roxadimate profile but shifted ~10-15 nm lower, it is the cis-isomer. Report "Total Roxadimate" as the sum of both peak areas, corrected by response factors if available, or simply sum the areas if the cis fraction is <5%.

Figure 2: Decision tree for identifying photo-degradation products during stability testing.

References

-

European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union. Link

-

U.S. Food and Drug Administration (FDA). (2021).[1][3] Sunscreen Drug Products for Over-the-Counter Human Use; Final Administrative Order.[1][4][5]Link

-

Pattanaargson, S., & Limphong, P. (2001). Stability of HPLC mobile phases and UV filters in sunscreen products. International Journal of Cosmetic Science, 23(3), 153-160. Link

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

- 1. us.typology.com [us.typology.com]

- 2. New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sunscreens: UV filters to protect us: Part 1: Changing regulations and choices for optimal sun protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Questions and Answers: FDA posts deemed final order and proposed order for over-the-counter sunscreen | FDA [fda.gov]

Application of Ethyldihydroxypropyl aminobenzoate in dermatological research

Application Note: Advanced Characterization of Ethyl Dihydroxypropyl PABA (Roxadimate) in Dermatological Matrices

Introduction & Scientific Context

Ethyl Dihydroxypropyl PABA (INCI: Ethyl Dihydroxypropyl PABA; USAN: Roxadimate; CAS: 58882-17-0) is a para-aminobenzoic acid (PABA) derivative utilized primarily as a UVB filter (290–320 nm).[1][2] While PABA derivatives have seen reduced commercial usage due to sensitization concerns, Roxadimate remains a critical reference standard in dermatological research for three reasons:

-

Comparative Safety Profiling: It serves as a benchmark for evaluating the sensitization potential of novel amino-benzoate filters.[1]

-

Photostability Kinetics: Its degradation pathways provide a model for understanding photo-instability in ester-based UV filters.[1]

-

Formulation Interaction: Its amphiphilic nature (ethyl ester tail + hydroxylated amine head) makes it an ideal candidate for studying drug-excipient interactions in emulsion systems.[1]

This guide details three validated protocols to assess the physicochemical and toxicological behavior of Ethyl Dihydroxypropyl PABA.

Application I: Photostability & Degradation Kinetics

Objective: To quantify the photodegradation rate of Roxadimate under standardized solar irradiation and identify critical loss of absorbance efficacy.

Mechanism of Action

Upon UVB absorption, Roxadimate undergoes a

Experimental Protocol

Materials:

-

Light Source: Atlas Suntest CPS+ or Oriel Solar Simulator (Xenon arc, filtered to simulate COLIPA standard sunlight).

-

Solvent Systems: Ethanol (polar protic), Hexane (non-polar), and Isopropyl Myristate (emollient mimic).[1]

-

Analysis: UV-Vis Spectrophotometer (Double beam, quartz cuvettes).

Workflow:

-

Stock Preparation: Dissolve Roxadimate (10 mg/L) in the selected solvent.

-

Substrate Deposition: For realistic formulation testing, spread 2 mg/cm² of the test emulsion containing 2% Roxadimate onto PMMA (polymethylmethacrylate) plates.

-

Irradiation: Expose samples to a total dose of 5, 10, and 20 Minimal Erythema Doses (MED).[1] (Note: 1 MED

21 mJ/cm² effective erythemal energy).[1] -

Extraction & Quantification: Wash PMMA plates with methanol; sonicate to extract.

-

Calculation: Determine % recovery using the Area Under the Curve (AUC) integration from 290–320 nm.

Data Visualization: Photostability Workflow

Caption: Workflow for assessing UV filter stability. Critical control points include precise coating density (2 mg/cm²) and solvent extraction efficiency.

Application II: In Vitro Permeation Test (IVPT)

Objective: To determine the percutaneous absorption profile of Roxadimate using the Franz Diffusion Cell method, assessing the risk of systemic availability.

Scientific Rationale

Roxadimate is lipophilic (

Protocol: Franz Diffusion Cell Setup

System Parameters:

| Parameter | Specification |

|---|---|

| Membrane | Excised porcine ear skin (dermatomed to 500 µm) or Strat-M® Synthetic Membrane.[1] |

| Donor Chamber | 200 µL finite dose of formulation (O/W Emulsion). |

| Receptor Fluid | PBS (pH 7.[1][3]4) + 4% Bovine Serum Albumin (BSA) OR 2% Tween-80.[1] |

| Temperature | 32°C ± 1°C (Skin surface temperature).[1][3] |

| Stirring | 600 RPM (Magnetic bar).[1][3] |

| Sampling | 0, 1, 2, 4, 6, 12, 24 hours. |

Step-by-Step Methodology:

-

Membrane Equilibration: Soak the membrane in receptor fluid for 30 minutes.[3]

-

Mounting: Clamp membrane between donor and receptor chambers.[1][3][4] Ensure no air bubbles exist below the membrane.[3][4]

-

Dosing: Apply 10 µL/cm² of the test formulation containing Roxadimate. Occlude if testing non-volatile conditions; leave open for volatile formulations.

-

Sampling: Withdraw 200 µL from the sampling arm at designated intervals; immediately replace with fresh, pre-warmed receptor fluid.

-

Skin Extraction (Mass Balance): At 24h, tape-strip the skin (15 strips) to remove Stratum Corneum.[1] Extract the remaining epidermis/dermis in methanol to quantify tissue retention.

-

HPLC Analysis:

Data Visualization: IVPT Logic

Caption: Schematic of the Franz Cell diffusion pathway.[1][3] Separation of skin layers (Tape vs. Dermis) allows differentiation between local retention and systemic risk.[1]

Application III: Phototoxicity Screening (3T3 NRU)

Objective: To distinguish between simple irritation and photo-induced toxicity using the OECD 432 guideline.

Scientific Rationale

PABA derivatives can act as photosensitizers.[1] The 3T3 Neutral Red Uptake (NRU) assay compares the cytotoxicity of a chemical in the presence (+UV) and absence (-UV) of UVA irradiation.[1][5] If the chemical becomes more toxic under light, it is a phototoxin.[6]

Protocol: 3T3 NRU Assay

Cell Line: Balb/c 3T3 mouse fibroblasts.[1][5]

Workflow:

-

Seeding: Seed cells in two 96-well plates (1x10⁴ cells/well) and incubate for 24h.

-

Treatment: Treat both plates with 8 serial dilutions of Roxadimate.

-

Irradiation:

-

Plate A (+UV): Expose to 5 J/cm² UVA (using a solar simulator).

-

Plate B (-UV): Keep in the dark at room temperature for the same duration.

-

-

Incubation: Incubate both plates overnight.

-

Staining: Remove drug medium, wash, and add Neutral Red medium. Incubate 3 hours. Viable cells will incorporate the dye into lysosomes.

-

Extraction: Desorb the dye (Ethanol/Acetic acid) and measure OD at 540 nm.[1]

Calculation (Photo Irritation Factor - PIF):

Data Visualization: Phototoxicity Decision Tree

Caption: OECD 432 Decision Logic.[1] A significant shift in the toxicity curve under UV light indicates the molecule generates reactive oxygen species (ROS) or stable photoproducts.

References

-

OECD Guidelines for the Testing of Chemicals. (2019).[1] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Organization for Economic Cooperation and Development.[1][7]

-

U.S. Food and Drug Administration (FDA). (2019).[1] Sunscreen Drug Products for Over-the-Counter Human Use. 21 CFR Part 352.[1] [1]

-

Scientific Committee on Consumer Safety (SCCS). (2013).[1] Memorandum on the in vitro method for the assessment of the percutaneous absorption of cosmetic ingredients. SCCS/1358/10.[1]

-

PubChem Database. (2023).[1] Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (Roxadimate) Compound Summary. National Center for Biotechnology Information.[1] [1]

-

European Medicines Agency (EMA). (2018).[1] Guideline on quality of transdermal patches. EMA/CHMP/QWP/608924/2014.[1]

Sources

- 1. Roxadimate | C15H23NO4 | CID 42865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alterlab.co.id [alterlab.co.id]

- 5. iivs.org [iivs.org]

- 6. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ethyldihydroxypropyl Aminobenzoate in Emulsions

Status: Operational Ticket ID: #CRYST-ROX-001 Subject: Troubleshooting & Prevention of Crystallization in Ethyldihydroxypropyl Aminobenzoate Formulations Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

The Diagnostic Hub: Root Cause Analysis

Before altering your formulation, you must confirm that the instability is indeed crystallization of this compound (Roxadimate) and not a different stability failure (e.g., flocculation or incompatibility).

Q: How do I distinguish between crystallization and general emulsion instability?

A: Visual inspection is insufficient. You must use cross-polarized light microscopy (PLM).

-

The Test: Place a drop of the emulsion on a slide. Observe under 100x-400x magnification using a polarized light filter.

-

Positive Result (Crystallization): You will see "birefringence"—glowing or bright structures against a dark background. This compound crystals often appear as needle-like or dendritic structures.

-

Negative Result (Flocculation/Coalescence): You will see spherical oil droplets merging. These do not glow under polarized light.

Q: Why is this happening now? (The Mechanism)

A: Crystallization is a thermodynamic inevitability if the system is supersaturated. This compound is a viscous liquid/semi-solid that can easily revert to a crystalline state if the Solubility Limit is breached or if Nucleation Sites are present.

Visualizing the Failure Mode

The following diagram illustrates the thermodynamic pathway leading to failure.

Figure 1: The thermodynamic pathway from processing to crystallization failure.

Formulation Intervention: Solubility & Phase Engineering

Q: Which solvents are most effective for this compound?

A: You must match the polarity of your oil phase to the UV filter. This compound is moderately polar. Using only non-polar hydrocarbons (e.g., Mineral Oil, Isododecane) will force the filter out of the oil phase, causing crystallization.

Recommended Solubilizer Hierarchy:

| Solubilizer Class | Efficacy | Recommended INCI Examples | Mechanism |

| High Polarity Esters | High | C12-15 Alkyl Benzoate, Phenethyl Benzoate, Isopropyl Lauroyl Sarcosinate | Dielectric constant matching; creates a stable isotropic solution. |

| Liquid UV Filters | High | Octocrylene, Ethylhexyl Salicylate, Homosalate | "Filter-on-Filter" solubilization. Acts as a solvent while boosting SPF. |

| Fatty Alcohols | Medium | Octyldodecanol | Provides steric hindrance and solubility. |

| Hydrocarbons | Low | Isohexadecane, Mineral Oil | Avoid high % . Poor solubility leads to supersaturation. |

Q: Can I use "Anti-Nucleation" agents?

A: Yes. Even if the filter is soluble, temperature shock can trigger nucleation. You need additives that disrupt crystal lattice formation.[1]

-

Protocol: Add 0.5% - 1.0% of a complex ester or polymer.

-

Top Picks:

-

Rheological Additives: Dextrin Palmitate (forms a network that physically stops crystal growth).

-

Bulky Esters: Butyloctyl Salicylate (steric interference).

-

Process Engineering: Thermal & Kinetic Control

Q: Does my manufacturing process affect crystallization?

A: Absolutely. "Shock cooling" is a primary cause of crystallization in PABA derivatives.

The "Slow-Cool" Protocol:

-

Dissolution: Ensure this compound is fully dissolved in the oil phase at 75°C - 80°C . The oil phase must be crystal clear before emulsification.

-

Emulsification: Combine phases at temperature.

-

Critical Cooling Range: The range between 45°C and 25°C is critical.

-

Incorrect: Rapid cooling (using a crash chiller) locks molecules in a high-energy state, promoting eventual crystallization.

-

Correct: Controlled cooling rate of 1°C per minute with moderate agitation.

-

Q: What about shear stress?

A: High shear after crystallization has started will accelerate it (secondary nucleation). However, high shear during emulsification is necessary for droplet size.

-

Rule: Stop high shear homogenization once the batch reaches 40°C . Switch to low-shear sweep mixing for the final cool-down to ambient temperature.

Validation Protocols: The "Stress Test"

You cannot rely on room temperature storage to predict shelf-life. You must force the failure to verify the fix.

Protocol: The Freeze-Thaw Acceleration Test

This test cycles the formulation through solubility extremes to trigger nucleation.

-

Prepare Samples: Fill three 50ml glass jars with the emulsion.

-

Cycle Parameters:

-

Step A: Place in freezer (-10°C) for 24 hours.

-

Step B: Move to heated oven (45°C) for 24 hours.

-

-

Duration: Repeat for 5 full cycles (10 days total).

-

Analysis:

-

After Cycle 5, allow sample to reach room temperature.

-

Spread on skin: Check for "grittiness."

-

Microscopy (Mandatory): Check under polarized light. Any birefringence indicates failure.

-

Troubleshooting Decision Tree

Use this logic flow to solve active issues in the lab.

Figure 2: Decision matrix for diagnosing and solving crystallization issues.

References

-

Preventing Crystallization in Sunscreens. ACS Applied Materials & Interfaces. (2018). "Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection."[2][3][4] [Link]

-

Solubility Parameters in Cosmetic Formulation. Cosmetics & Toiletries. "Hansen Solubility Parameters for UV Filters." [Link]

-

This compound Safety & Properties. National Library of Medicine (PubChem). [Link]

-

Crystallization Mechanisms. Chemical Engineering Science. "Ostwald Ripening in Emulsions." [Link]

Sources

Optimizing the concentration of Ethyldihydroxypropyl aminobenzoate for synergistic SPF

Technical Support Center: Advanced Sunscreen Formulation Topic: Optimizing Ethyldihydroxypropyl Aminobenzoate (Roxadimate) for Synergistic SPF Reference ID: TSC-UVB-ROX-001

Executive Summary

This compound (USAN: Roxadimate ) is a non-PABA ester derivative that functions as a potent UVB absorber (280–320 nm). Unlike PABA, it is non-comedogenic and poses a lower risk of contact dermatitis, yet it retains the high molar extinction coefficient characteristic of aminobenzoates.

The Challenge: While effective, Roxadimate presents three distinct formulation hurdles:

-

Crystallization: It has a high tendency to recrystallize in the oil phase upon cooling, destabilizing emulsions.

-

Oxidative Discoloration: The amine group is susceptible to oxidation, leading to "yellowing" of the finished product.

-

Regulatory Divergence: It is FDA-approved (up to 5%) but is not currently listed in Annex VI of the EU Cosmetic Regulation (EC) No 1223/2009.

This guide addresses these issues through a troubleshooting lens, focusing on solubility parameters, synergistic pairing for SPF boosting, and photostabilization.

Module 1: Solubility & Crystallization Control

User Issue: "My formulation passes initial stability but develops needle-like crystals after 48 hours at 4°C."

Root Cause: Roxadimate is prone to Ostwald ripening when the oil phase polarity is not optimized. It requires a specific polarity index to remain amorphous. If the solvent system is too non-polar (e.g., high mineral oil content), the filter reaches supersaturation upon cooling.

Troubleshooting Protocol: The Polarity Match System

Do not rely solely on heat to dissolve the crystal. You must lock the filter in the oil phase using Solubility Parameter Matching .

Step-by-Step Optimization:

-

Calculate the Required Dielectric Constant: Roxadimate requires a solvent system with a dielectric constant (

) between 4.0 and 6.0. -

Select the Primary Solubilizer: Replace standard emollients with high-solvency esters.

-

Gold Standard:C12-15 Alkyl Benzoate . (Ratio: Minimum 1.5:1 Solubilizer to Roxadimate).

-

Alternative:Isopropyl Myristate or Dibutum Adipate .

-

-

The "Crash Cool" Test:

-

Prepare the oil phase with the filter at 75°C.

-

Rapidly cool a 10g sample to 0°C in an ice bath.

-

Microscopy check (400x) at T=0 and T=24h. If crystals appear, increase the C12-15 Alkyl Benzoate ratio by 10%.

-

Data Table 1: Solubilizer Efficiency for 5% Roxadimate

| Solvent System | Ratio (Solvent:Filter) | Stability (25°C, 1 Month) | Stability (4°C, 1 Week) | Verdict |

| Mineral Oil | 2:1 | Clear | Crystallized | Fail |

| Caprylic/Capric Triglyceride | 2:1 | Haze | Haze | Borderline |

| C12-15 Alkyl Benzoate | 1.5:1 | Clear | Clear | Optimal |

| Dimethicone (350 cst) | 3:1 | Phase Separation | Phase Separation | Incompatible |

Visualization: Solubility Decision Logic

Caption: Decision tree for troubleshooting Roxadimate crystallization in oil-in-water emulsions.

Module 2: Synergistic SPF Optimization

User Issue: "I added 3% Roxadimate to my Avobenzone formula, but the in vivo SPF only increased marginally."

Root Cause: Roxadimate is a UVB filter. It does not boost SPF linearly if the "UVB hole" was already plugged, or if the film formation is poor. True synergy comes from Spectral Overlay and Triplet State Quenching .

The Mechanism of Synergy

Roxadimate (Peak Abs ~310 nm) pairs exceptionally well with Avobenzone (Peak Abs ~357 nm).

-

Why: Roxadimate protects Avobenzone. Avobenzone is photo-unstable and degrades via a triplet excited state.[1] Aminobenzoates can act as singlet oxygen quenchers, stabilizing the Avobenzone, provided the system is not prone to radical attack.

Optimization Protocol:

-

The "Bridge" Strategy:

-

Combine Roxadimate (3-5%) + Avobenzone (3%) + Octocrylene (2-4%) .

-

Logic: Octocrylene stabilizes the Avobenzone triplet state, while Roxadimate fills the UVB absorbance gap left by Octocrylene (which peaks at 303nm).

-

-

Film Former Integration:

-

Roxadimate is a small molecule. It does not form a film. You must add a polymer (e.g., Acrylates/Octylacrylamide Copolymer) to prevent the filter from migrating into skin lines (which causes SPF failure).

-

Data Table 2: Synergistic SPF Results (In Silico/In Vitro Estimates)

| Active Combination | Theoretical SPF | Critical Wavelength (nm) | Notes |

| Avobenzone (3%) | ~4 | 380 | Burns in UVB. Unstable. |

| Roxadimate (5%) | ~6-8 | 315 | No UVA protection. |

| Avo (3%) + Rox (5%) | ~15-18 | 375 | Good Broad Spectrum. Needs stabilizer. |

| Avo (3%) + Rox (5%) + Octocrylene (2%) | ~25+ | 378 | Synergistic Triad. High stability. |

Module 3: Photostability & Color Stability

User Issue: "My bulk is turning yellow after 1 month at 45°C."

Root Cause: The primary amine (-NH2) or the substituted amine in Roxadimate is susceptible to oxidation and Schiff base formation, especially in the presence of aldehydes (fragrances) or trace metals.

Troubleshooting Protocol: The Anti-Yellowing System

-

Chelation:

-

Add Disodium EDTA (0.1%) to the water phase. This removes trace metal ions (Fe, Cu) that catalyze amine oxidation.

-

-

Antioxidant Buffer:

-

Add Pentaerythrityl Tetra-di-t-butyl Hydroxyhydrocinnamate (0.05%) or Tocopheryl Acetate (0.5%) to the oil phase.

-

-

Fragrance Screening:

-

Avoid fragrances containing Citral or Vanillin. These aldehydes react with the amine in Roxadimate to form dark-colored Schiff bases (Maillard-type reaction).

-

Visualization: Photostability & Quenching Pathway

Caption: Energy dissipation pathway. Antioxidants are required to block the secondary radical formation pathway that causes yellowing.

Module 4: Regulatory & Safety Compliance

User Issue: "Can I sell this formulation in Europe?"

Direct Answer: No.

-

USA (FDA): Roxadimate is a Category I sunscreen active (21 CFR 352).

-

Max Concentration: 5%.

-

-

EU (European Commission): Roxadimate is not listed in Annex VI (List of UV Filters Allowed in Cosmetic Products).

-

Implication: It cannot be used as a UV filter in the EU. If present, it must be for a different function (e.g., product stabilizer), but you cannot claim SPF based on it, and safety margins are strict.

-

Safety Note: While less sensitizing than PABA, Roxadimate is an aminobenzoate.

-

Labeling: Formulations should carry a patch test warning if intended for sensitive skin.

-

Nitrosamines: Do not formulate with nitrosating agents (e.g., Bronopol, Sodium Nitrite) as secondary amines can form carcinogenic nitrosamines.

References

-

U.S. Food and Drug Administration (FDA). (1999). Sunscreen Drug Products for Over-the-Counter Human Use; Final Monograph. 21 CFR Parts 310, 352, 700, and 740. Link

- Shaath, N. A. (2005). The Encyclopedia of Ultraviolet Filters. Allured Publishing Corporation.

-

Lhiaubet-Vallet, V., et al. (2010).[2] Filter-filter interactions: Photostabilization, triplet quenching and reactivity with singlet oxygen.[2] Photochemical & Photobiological Sciences.[2][3][4] Link

-

European Commission. (2009).[5] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Annex VI. Link

-